![molecular formula C12H14N2OS B420481 N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide CAS No. 61627-58-5](/img/structure/B420481.png)
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide
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Overview
Description
“N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide” is a chemical compound with the CAS Number: 61627-58-5 . It has a molecular weight of 235.33 . The compound is a white to off-white solid .
Synthesis Analysis
The compound can be synthesized following a two-stage protocol using simple, convenient transformations and cheap, commercially available reagents . The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with chloroacetyl chloride gave the 2-chloroacetamido derivative . The latter reacted with hydrazine hydrate to give the hydrazine derivative .Molecular Structure Analysis
The structure of the compound was confirmed using 1H, 13C nuclear magnetic resonance (NMR), and liquid chromatography–mass spectrometry (LC–MS) spectra . X-Ray diffraction analysis reveals that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar .Chemical Reactions Analysis
The mechanistic and synthetic pathways depended on regioselective attack and/or cyclization by the cyanoacetamido moiety in the key precursor on various chemical reagents . The competition of the reaction pathways including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions led to the diversity of the synthesized products .Physical And Chemical Properties Analysis
The compound is a white to off-white solid . It has a molecular weight of 235.33 . The compound should be stored in a refrigerator .Scientific Research Applications
Antitumor Activities
The compound has been used in the synthesis of various heterocyclic derivatives, such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin, with significant antitumor activities. These compounds were found to have high inhibitory effects in in vitro antiproliferative activity screening against human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams, Mohareb, Helal, & Mahmoud, 2010).
Antimicrobial Applications
It has been utilized in the design and synthesis of novel antimicrobial acyclic and heterocyclic dyes and their precursors. These compounds, derived from the base compound, showed significant antibacterial and antifungal activities against a range of tested organisms (Shams, Mohareb, Helal, & Mahmoud, 2011).
Synthesis and Crystal Structure
The compound has been synthesized through acylation reactions and has been analyzed for its crystal structure, revealing insights into its molecular conformation, which is crucial for further heterocyclic transformations and biological investigations (Wang et al., 2014).
Synthesis of Other Heterocyclic Compounds
It has been used in the synthesis of various heterocyclic compounds, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, with potential applications in pharmaceutical and biological fields (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with a number of lipophilic amino acids .
Mode of Action
It is known that the compound undergoes a reaction via β-attack on the benzylidene moiety followed by 1,6-intramolecular dipolar cyclization with concomitant aromatization .
Pharmacokinetics
It is known that the compound is a white to off-white solid and should be stored in a refrigerator .
Result of Action
Similar compounds have been reported to have inhibitory effects against certain organisms .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-11(15)14-12-9(7-13)8-5-3-4-6-10(8)16-12/h2-6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQULTXYCPXNMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CCCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355635 |
Source
|
Record name | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61627-58-5 |
Source
|
Record name | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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